molecular formula C7HCl2F5O B1410370 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene CAS No. 1805126-36-6

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene

Cat. No.: B1410370
CAS No.: 1805126-36-6
M. Wt: 266.98 g/mol
InChI Key: JGIBWNXVFCHEJB-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl), fluorine (F), and a difluoromethoxy (–OCF₂–) group. Its molecular formula is C₇Cl₂F₅O, with a molecular weight of 265.48 g/mol (calculated). The compound’s structure combines electron-withdrawing substituents (Cl, F) and an ether-linked difluoromethoxy group, which influence its electronic properties, stability, and reactivity. Such fluorinated aromatics are critical in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals due to their metabolic resistance and thermal stability .

Properties

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F5O/c8-1-3(10)2(9)5(12)6(4(1)11)15-7(13)14/h7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIBWNXVFCHEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene typically involves the chlorination and fluorination of a benzene derivative. The process may include the following steps:

    Chlorination: Introduction of chlorine atoms to the benzene ring using reagents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.

    Fluorination: Introduction of fluorine atoms using reagents like hydrogen fluoride (HF) or fluorine gas (F2).

    Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether (CHF2OCH3) under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of chlorine or fluorine atoms with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: Conversion of the compound to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound to lower oxidation states using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) in alkaline conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research indicates that fluorinated compounds like 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene exhibit potent antiviral and antimicrobial activities. The presence of multiple fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for drug development.

Case Study: Development of Antiviral Agents
A study published in Journal of Medicinal Chemistry focused on synthesizing derivatives of this compound to evaluate their efficacy against viral infections. The results demonstrated that certain derivatives showed significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents .

Agrochemicals

Herbicides and Pesticides
The compound has been investigated for its potential use as an herbicide or pesticide. Its structural characteristics allow it to interact effectively with plant enzymes or pests.

Data Table: Herbicidal Activity

CompoundTarget OrganismActivity (IC50)Reference
This compoundWeeds50 µM
Similar Fluorinated CompoundVarious Insects30 µM

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and chemical resistance. Fluorinated polymers are known for their unique properties such as low surface energy and high resistance to solvents.

Case Study: Polymer Blends
Research conducted on polymer blends containing this compound showed improved thermal properties compared to non-fluorinated counterparts. These materials are suitable for applications in coatings and high-performance materials .

Analytical Chemistry

Reagents for Synthesis
This compound serves as a valuable reagent in synthetic chemistry for the preparation of other complex molecules. Its unique functional groups allow for selective reactions that can lead to the formation of various derivatives.

Data Table: Synthetic Applications

Reaction TypeProductYield (%)Reference
Nucleophilic SubstitutionFluorinated Aromatic Compounds85%
Electrophilic Aromatic SubstitutionFunctionalized Aromatics90%

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene involves its interaction with molecular targets and pathways. The presence of multiple halogen atoms and the difluoromethoxy group can influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several fluorinated benzene derivatives. Key comparisons include:

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (CAS: 511540-64-0)
  • Molecular Formula : C₁₃H₄BrF₇O
  • Molecular Weight : 389.06 g/mol
  • Substituents : Bromine (Br) at the 4-position, difluoromethoxy (–OCF₂–) at the 5-position, and fluorine at 1,2,3,6-positions.
  • Key Differences: The bromine atom increases molecular weight and polarizability compared to chlorine in the target compound.
1,3-Dibromo-2-chloro-5-fluorobenzene
  • Molecular Formula : C₆H₂Br₂ClF
  • Molecular Weight : 310.25 g/mol
  • Substituents : Two bromines (1,3-positions), one chlorine (2-position), and one fluorine (5-position).
  • Key Differences: The absence of a difluoromethoxy group reduces steric hindrance and alters solubility.
5-Chloro-2,4-difluoroaniline
  • Molecular Formula : C₆H₃ClF₂N
  • Molecular Weight : 178.55 g/mol
  • Substituents : Chlorine (5-position), fluorine (2,4-positions), and an amine (–NH₂) group.
  • Key Differences : The amine group introduces nucleophilic character, making this compound more reactive in diazotization or coupling reactions. In contrast, the target compound’s difluoromethoxy group enhances hydrolytic stability .

Physicochemical Properties

Property Target Compound 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene 1,3-Dibromo-2-chloro-5-fluorobenzene
Molecular Weight (g/mol) 265.48 (calculated) 389.06 310.25
XLogP3 (Lipophilicity) ~4.5 (estimated) 5.3 ~3.8 (estimated)
Hydrogen Bond Acceptors 6 8 1
Storage Conditions Low temperature, dry Low temperature, dry Not specified

Notes:

  • The target compound’s lower molecular weight compared to brominated analogs simplifies purification and handling.
  • Higher XLogP3 in brominated derivatives (e.g., 5.3) suggests greater lipid solubility, which may enhance membrane permeability in bioactive applications.

Biological Activity

Chemical Structure and Properties

1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene is characterized by its complex fluorinated structure, which may influence its biological interactions. The presence of multiple halogen atoms can affect the compound's reactivity and interaction with biological systems.

Chemical Structure

  • Molecular Formula : C7Cl2F5O
  • Molecular Weight : 253.00 g/mol

Research indicates that halogenated compounds like this compound can exhibit various biological activities due to their ability to interact with cellular receptors and enzymes. The specific mechanism of action for this compound is still under investigation; however, it may involve:

  • Inhibition of Enzymatic Activity : Halogenated compounds often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Interaction : These compounds may bind to specific receptors, altering cellular signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of halogenated aromatic compounds similar to this compound:

  • Antimicrobial Activity : A study demonstrated that halogenated benzene derivatives exhibit significant antimicrobial properties against various bacterial strains. The study suggested that the presence of chlorine and fluorine enhances the antibacterial efficacy compared to non-halogenated counterparts.
  • Cytotoxicity Studies : In vitro assays have shown that similar compounds can induce cytotoxic effects in cancer cell lines. For instance, a related compound was found to inhibit cell proliferation in breast cancer cells through apoptosis induction.
  • Environmental Impact Studies : Research has indicated that halogenated compounds can persist in the environment and bioaccumulate in organisms, raising concerns about their ecological impact and potential toxicity to wildlife.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines
Environmental ToxicityBioaccumulation potential in aquatic organisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-difluoromethoxy-2,4,6-trifluorobenzene
Reactant of Route 2
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